3-(Benzyloxy)-6-bromo-2-methylpyridine

Catalog No.
S6587541
CAS No.
2121515-33-9
M.F
C13H12BrNO
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-6-bromo-2-methylpyridine

CAS Number

2121515-33-9

Product Name

3-(Benzyloxy)-6-bromo-2-methylpyridine

IUPAC Name

6-bromo-2-methyl-3-phenylmethoxypyridine

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C13H12BrNO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

APAPCJCKFATOCO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2

3-(Benzyloxy)-6-bromo-2-methylpyridine is a pyridine derivative characterized by the presence of a benzyloxy group and a bromine atom at specific positions on the pyridine ring. Its molecular formula is C₁₃H₁₂BrN₁O, and it has a molecular weight of approximately 278.14 g/mol. The compound exists as a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline substance .

This compound is primarily involved in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it acts as a boronic ester partner. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules, which are essential in pharmaceutical development and materials science. Other potential reactions include nucleophilic substitutions and electrophilic aromatic substitutions due to the reactive nature of both the bromine and benzyloxy groups.

The synthesis of 3-(Benzyloxy)-6-bromo-2-methylpyridine can be achieved through several methods:

  • Bromination: Starting with 2-methylpyridine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 6-position.
  • Alkylation: The benzyloxy group can be introduced via alkylation reactions using benzyl alcohol and a suitable activating agent (e.g., sodium hydride) to form the benzyloxy derivative.
  • Coupling Reactions: Utilizing coupling reactions such as Suzuki-Miyaura can also be employed to synthesize this compound from simpler precursors, facilitating the introduction of both the benzyloxy and bromo functionalities in one step .

3-(Benzyloxy)-6-bromo-2-methylpyridine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique structure makes it suitable for developing new materials with specific electronic or optical properties.
  • Chemical Research: This compound can be used in synthetic organic chemistry as a building block for more complex molecules .

Several compounds share structural features with 3-(Benzyloxy)-6-bromo-2-methylpyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-6-bromo-2-methylpyridineC₆H₇BrN₂Contains an amino group instead of benzyloxy
2-Benzyloxy-5-bromo-3-methylpyridineC₁₃H₁₂BrN₁OSimilar structure but different substitution pattern
2-Benzyloxy-3-bromo-6-methylpyridineC₁₃H₁₂BrN₁OVariation in position of substituents

These compounds illustrate variations in substitution patterns on the pyridine ring that can significantly influence their chemical reactivity and biological activity. The uniqueness of 3-(Benzyloxy)-6-bromo-2-methylpyridine lies in its specific arrangement of functional groups, which may impart distinct properties compared to its analogs .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

277.01023 g/mol

Monoisotopic Mass

277.01023 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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